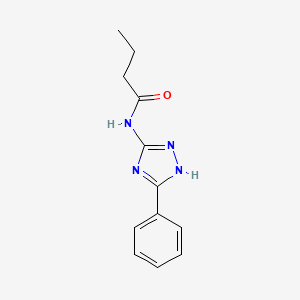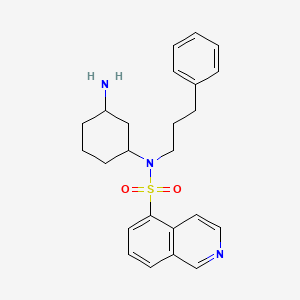![molecular formula C12H13N3O3 B12897757 [4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid CAS No. 89220-98-4](/img/structure/B12897757.png)
[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid typically involves the formation of the triazole ring followed by the attachment of the phenoxyacetic acid moiety. . The reaction conditions often include the use of copper(I) catalysts and can be carried out in various solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of triazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazolines .
科学研究应用
[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The mechanism of action of [4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to modulation of their activity. This compound can inhibit enzymes by binding to their active sites or alter receptor function by interacting with their binding domains .
相似化合物的比较
Similar Compounds
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Rufinamide: A triazole anticonvulsant.
Uniqueness
[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its combination of the triazole ring and phenoxyacetic acid moiety provides distinct chemical and biological properties that differentiate it from other triazole derivatives .
属性
CAS 编号 |
89220-98-4 |
|---|---|
分子式 |
C12H13N3O3 |
分子量 |
247.25 g/mol |
IUPAC 名称 |
2-[4-(2-ethyltriazol-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C12H13N3O3/c1-2-15-13-7-11(14-15)9-3-5-10(6-4-9)18-8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17) |
InChI 键 |
RRVDJEXFNAMDKC-UHFFFAOYSA-N |
规范 SMILES |
CCN1N=CC(=N1)C2=CC=C(C=C2)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


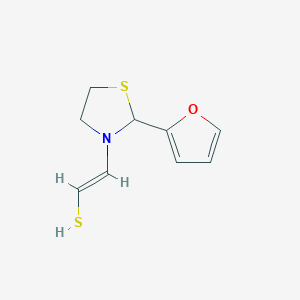
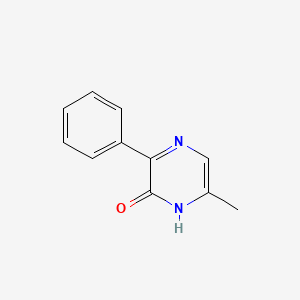
![ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12897686.png)
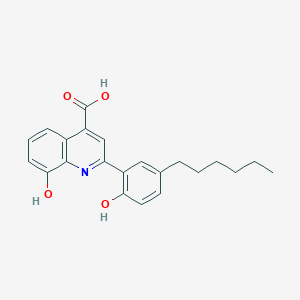
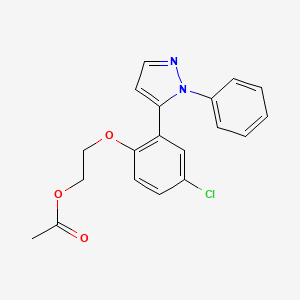


![1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12897728.png)

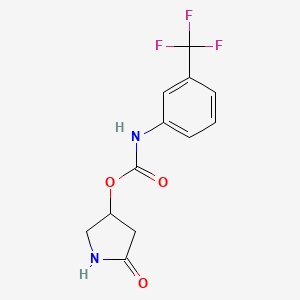
![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one](/img/structure/B12897769.png)
